(3R)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol (3R)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol is a member of the class of triazoles that is 2,2-dimethylpentane that is substituted at positions 2, 3, and 5 by hydroxy, 1,2,4-triazol-1-yl, and p-chlorophenyl groups, respectively. It is a member of triazoles, a member of monochlorobenzenes and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 76738-62-0
VCID: VC0033190
InChI: InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3
SMILES: CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol

(3R)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

CAS No.: 76738-62-0

Reference Standards

VCID: VC0033190

Molecular Formula: C15H20ClN3O

Molecular Weight: 293.79 g/mol

(3R)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol - 76738-62-0

CAS No. 76738-62-0
Product Name (3R)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
IUPAC Name 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Standard InChI InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3
Standard InChIKey RMOGWMIKYWRTKW-UONOGXRCSA-N
Isomeric SMILES CC(C)(C)[C@@H]([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
SMILES CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Canonical SMILES CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Description 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol is a member of the class of triazoles that is 2,2-dimethylpentane that is substituted at positions 2, 3, and 5 by hydroxy, 1,2,4-triazol-1-yl, and p-chlorophenyl groups, respectively. It is a member of triazoles, a member of monochlorobenzenes and a secondary alcohol.
Synonyms 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
paclobutrazol
paclobutrazol, (R*,S*)-(+-)-isomer
paclobutrazol, (R*,S*)-isomer
paclobutrazol, (R-(R*,R*))-isomer
paclobutrazol, (R-(R*,S*))-isomer
paclobutrazol, (S-(R*,R*))-isomer
paclobutrazol, (S-(R*,S*))-isome
Reference Hamid, Mohammad. /Mechanism of Paclobutrazol Regulation of Shoot Growth in Sturt/'s Desert Pea, Swainsona Formosa (G.Don) J. Thompson (syn. Clianthus Formosus) / by Mohammad Monjur Hamid./ 19 (1996): Nla.gov. University of New England. Web. 19 Oct. 2012.
PubChem Compound 616765
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator